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Compound of Interest

Compound Name: Ritlecitinib tosylate

Cat. No.: B12366228

Ritlecitinib Tosylate: A Comprehensive Technical
Guide

An In-depth Analysis of the Dual JAK3/TEC Family
Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib, as its tosylate salt, is a first-in-class, orally bioavailable, irreversible dual inhibitor of
Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC)
family of kinases.[1] Developed by Pfizer, it has received approval for the treatment of severe
alopecia areata.[2][3] Its unique mechanism of selectively targeting JAK3 over other JAK
isoforms and its additional activity against TEC family kinases offer a nuanced approach to
immunomodulation.[4] This technical guide provides a comprehensive overview of the chemical
structure, properties, mechanism of action, and key experimental methodologies related to
ritlecitinib tosylate.

Chemical Structure and Properties

Ritlecitinib tosylate is an organosulfonate salt formed from the equimolar combination of
ritlecitinib and 4-toluenesulfonic acid.[2]
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Image of the chemical structure of ritlecitinib tosylate l=-Ritlecitinib tosylate chemical structure

Physicochemical Properties

A summary of the key physicochemical properties of ritlecitinib and its tosylate salt is presented
in the table below.

Property Value Reference

1-{(2S,5R)-2-methyl-5-[(7H-
pyrrolo[2,3-d]pyrimidin-4-

IUPAC Name yl)amino]piperidin-1-yl}prop-2- [5]
en-1-one 4-methylbenzene-1-
sulfonic acid
CAS Number 2192215-81-7 [6]
Molecular Formula C22H27N504S [6]
Molecular Weight 457.55 g/mol [6]
White to off-white to pale pink
Appearance ] [718]
solid
Melting Point 199°C 9]

Freely soluble in water;

Solubility Soluble in DMSO (83.33 [71[8][10]
mg/mL)

pKa (Strongest Acidic) 13.59 [11]

pKa (Strongest Basic) 6.6 [11]

LogP (pH 4) 0.445 [12]

LogP (pH 7) 1.50 [12]

LogP (pH 9) 1.40 [12]

Spectroscopic Data
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While detailed spectra are not publicly available, characterization would involve standard
analytical techniques.

e 'H NMR (400 MHz, DMSO-d6): Expected signals would correspond to the protons on the
pyrrolopyrimidine, piperidine, and acryloyl moieties of ritlecitinib, as well as the tosyl group.

e 13C NMR (100 MHz, DMSO-d6): Expected signals would align with the carbon environments
in both the ritlecitinib and tosylate structures.

e Mass Spectrometry: Electrospray ionization (ESI) in positive mode would be expected to
show a parent ion for the ritlecitinib free base.

Mechanism of Action

Ritlecitinib exerts its therapeutic effect through the irreversible inhibition of JAK3 and the TEC
family of kinases.[13]

JAKS Inhibition and the JAKISTAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is
crucial for cytokine signaling that governs immune cell development, activation, and
differentiation. Ritlecitinib's high selectivity for JAK3 is attributed to its covalent binding to a
unique cysteine residue (Cys-909) in the ATP-binding site of JAKS3. Other JAK family members
(JAK1, JAK2, and TYK2) possess a serine at the equivalent position, which does not permit
this irreversible interaction, thus conferring selectivity.[14] By inhibiting JAKS, ritlecitinib blocks
the signaling of common gamma-chain (yc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and
IL-21, which are critical for lymphocyte function.[4][9] This disruption of the signaling cascade
prevents the phosphorylation and activation of downstream STAT proteins, ultimately
modulating the immune response.[13]
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Figure 1: Ritlecitinib's inhibition of the JAK/STAT signaling pathway.
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TEC Family Kinase Inhibition

Ritlecitinib also inhibits members of the TEC kinase family, including ITK, BTK, TEC, RLK, and
BMX.[14] This is due to the presence of a cysteine residue in these kinases at a position
analogous to Cys-909 in JAK3.[14] TEC kinases are involved in the signaling pathways of
various immune cell receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR).
[14] By inhibiting these kinases, ritlecitinib can further modulate the immune response by
affecting T-cell and B-cell activation and function.
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Figure 2: Ritlecitinib's inhibition of TEC family kinase signaling.

Quantitative Data
In Vitro Kinase Inhibition

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.researchgate.net/publication/373831430_Target_Occupancy_and_Functional_Inhibition_of_JAK3_and_TEC_Family_Kinases_by_Ritlecitinib_in_Healthy_Adults_An_Open-Label_Phase_1_Study
https://www.researchgate.net/publication/373831430_Target_Occupancy_and_Functional_Inhibition_of_JAK3_and_TEC_Family_Kinases_by_Ritlecitinib_in_Healthy_Adults_An_Open-Label_Phase_1_Study
https://www.researchgate.net/publication/373831430_Target_Occupancy_and_Functional_Inhibition_of_JAK3_and_TEC_Family_Kinases_by_Ritlecitinib_in_Healthy_Adults_An_Open-Label_Phase_1_Study
https://www.benchchem.com/product/b12366228?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The following table summarizes the half-maximal inhibitory concentrations (IC50) of ritlecitinib
against various kinases.

Kinase IC50 (nM) Reference
JAK3 33.1 [14]
JAK1 > 10,000 [14]
JAK?2 > 10,000 [14]
TYK2 > 10,000 [14]
RLK 155 [14]
ITK 395 [14]
TEC 403 [14]
BTK 404 [14]
BMX 666 [14]

In Vitro STAT Phosphorylation Inhibition

Ritlecitinib inhibits cytokine-induced STAT phosphorylation in human whole blood.

Cytokine (STAT) IC50 (nM) Reference
IL-2 (STAT5) 244 [15]
IL-4 (STAT6) 340 [15]
IL-7 (STAT5) 407 [15]
IL-15 (STAT5) 266 [15]
IL-21 (STAT3) 355 [15]

Human Pharmacokinetic Properties

The pharmacokinetic parameters of ritlecitinib following oral administration in humans are
summarized below.
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Parameter Value Reference
Oral Bioavailability ~64% [16]
Tmax (Time to Peak Plasma

) ~1 hour [16]
Concentration)
Plasma Protein Binding ~14% [16]
Terminal Half-life 1.3 - 2.3 hours [16]
Volume of Distribution (steady

73.8L [13]

state)
Systemic Clearance 43.7 L/h [13]

) CYP3A, CYP2C8, CYP1A2,
Metabolism ) [16]
CYP2C9, and various GSTs

~66% in urine, ~20% in feces
Excretion (4% as unchanged drug in [16]

urine)

Experimental Protocols
Synthesis and Purification of Ritlecitinib Tosylate

The synthesis of ritlecitinib is a multi-step process.[17] An improved process development and
scale-up has been described, which avoids costly catalysts and chromatographic purifications.
[18]

Key steps in an improved synthesis include:

» Hydrogenation: Replacement of PtO2 with a 5% Rh/C catalyst for pyridine hydrogenation.
[18]

» Chiral Resolution: Diastereomeric salt crystallization to isolate the enantiomerically pure cis-
isomer.[18]

e Amidation: High-yielding amidation via Schotten-Baumann conditions.[18]
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o Tosylate Salt Formation and Crystallization: A reproducible crystallization procedure to form a
stable crystalline tosylate salt suitable for formulation.[18]

Purification: The final product is typically purified by crystallization. A study on the impact of
process impurities on the crystallization of ritlecitinib tosylate highlights the importance of
controlling oligomeric impurities to ensure proper crystal growth.[19]

In Vitro Kinase Inhibition Assay (Representative
Protocol)

This protocol is a generalized representation based on common kinase assay methodologies.

o Reagents and Materials:

[¢]

Recombinant human kinases (JAK3, TEC family, etc.)
o Kinase-specific peptide substrate
o ATP
o Ritlecitinib tosylate (serially diluted)
o Kinase assay buffer (e.g., containing Tris-HCI, MgCI2, DTT)
o Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
o 384-well assay plates

e Procedure:

o Add kinase, peptide substrate, and ritlecitinib tosylate (or vehicle control) to the wells of
the assay plate.

o Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for
inhibitor binding.

o Initiate the kinase reaction by adding ATP.
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o Incubate at room temperature for a specified time (e.g., 60 minutes).

o Stop the reaction and detect the amount of ADP produced using the detection reagent,
following the manufacturer's instructions.

o Measure luminescence using a plate reader.

o Calculate the percent inhibition for each ritlecitinib concentration and determine the IC50
value using non-linear regression analysis.

STAT Phosphorylation Assay in Human Whole Blood
(Representative Protocol)

This protocol is based on descriptions of intracellular flow cytometry assays.[20]
e Reagents and Materials:
o Freshly collected human whole blood (heparinized)
o Ritlecitinib tosylate (serially diluted)
o Cytokines (e.g., IL-2, IL-15)
o Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
o Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer I11)
o Fluorochrome-conjugated anti-phospho-STAT antibodies (e.g., anti-pSTAT5)
o Flow cytometer
o Procedure:
o Aliquot whole blood into tubes.

o Add ritlecitinib tosylate at various concentrations and incubate (e.g., 30 minutes at
37°C).
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[e]

Stimulate the cells by adding the appropriate cytokine and incubate (e.g., 15 minutes at
37°C).

o Fix the cells by adding fixation buffer.

o Lyse red blood cells and permeabilize the remaining cells with permeabilization buffer.
o Stain the cells with the anti-phospho-STAT antibody.

o Acquire data on a flow cytometer.

o Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the
lymphocyte population.

o Calculate the percent inhibition of STAT phosphorylation and determine the IC50 value.

Analytical Methods

A stability-indicating UHPLC-DAD-MS/MS method has been developed for the analysis of
ritlecitinib and its degradation products.[21]

 Instrumentation: Ultra High-Performance Liquid Chromatography with a Diode Array Detector
and Tandem Mass Spectrometry.

e Column: A C18 stationary phase is commonly used.

e Mobile Phase: A gradient of an aqueous solution with an acidic modifier (e.g., formic acid)
and an organic solvent (e.g., acetonitrile) is typical.[21]

o Detection: DAD for quantification and MS/MS for identification and structural elucidation of
the parent compound and any impurities or degradants.

Experimental and Logical Workflows
Workflow for Kinase Selectivity Profiling
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Figure 3: A logical workflow for determining the kinase selectivity profile of ritlecitinib.

Conclusion

Ritlecitinib tosylate is a highly selective, irreversible dual inhibitor of JAK3 and TEC family
kinases with a well-characterized chemical structure and pharmacological profile. Its unique
mechanism of action provides a targeted approach to immunomodulation for the treatment of
autoimmune diseases such as alopecia areata. The data and methodologies presented in this
guide offer a comprehensive technical resource for researchers and professionals in the field of
drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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